molecular formula C23H28N2O5S B11083332 Ethyl 5-(cyclohexylcarbamoyl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-(cyclohexylcarbamoyl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11083332
M. Wt: 444.5 g/mol
InChI Key: NGQCZTJFKBODCM-UHFFFAOYSA-N
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Description

ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(3-METHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a cyclohexylamino group, and a methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(3-METHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclohexylamino Group: This step involves the reaction of the thiophene derivative with cyclohexylamine, often in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide).

    Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced through an esterification reaction, typically using methoxybenzoic acid and an appropriate alcohol under acidic conditions.

    Final Coupling and Esterification: The final step involves the coupling of the intermediate compounds and the esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(3-METHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(3-METHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(3-METHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(3-HYDROXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE: Similar structure but with a hydroxy group instead of a methoxy group.

    ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(3-CHLOROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(3-METHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications.

Properties

Molecular Formula

C23H28N2O5S

Molecular Weight

444.5 g/mol

IUPAC Name

ethyl 5-(cyclohexylcarbamoyl)-2-[(3-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C23H28N2O5S/c1-4-30-23(28)18-14(2)19(21(27)24-16-10-6-5-7-11-16)31-22(18)25-20(26)15-9-8-12-17(13-15)29-3/h8-9,12-13,16H,4-7,10-11H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

NGQCZTJFKBODCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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